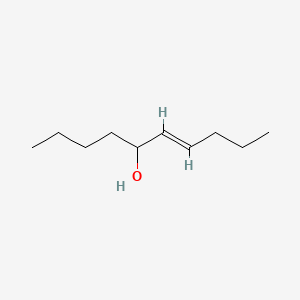
Propylhept-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylhept-3-en-2-ol is an organic compound with the molecular formula C10H20O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylhept-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of heptene with propyl alcohol under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature and pressure to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and advanced purification techniques. The raw materials are mixed in precise proportions, and the reaction is monitored closely to maintain the desired conditions. After the reaction is complete, the product is purified using distillation or other separation methods to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Propylhept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of propylhept-3-en-2-one or propylhept-3-en-2-al.
Reduction: Formation of propylheptan-2-ol.
Substitution: Formation of propylhept-3-en-2-chloride or propylhept-3-en-2-bromide.
Scientific Research Applications
Propylhept-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propylhept-3-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Propylhept-3-en-2-ol can be compared with other similar compounds, such as:
Pent-3-en-2-ol: Similar structure but with a shorter carbon chain.
Hex-3-en-2-ol: Similar structure but with a different carbon chain length.
Hept-3-en-2-ol: Similar structure but without the propyl group.
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and industrial chemists. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this compound.
Properties
CAS No. |
84712-90-3 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(E)-dec-6-en-5-ol |
InChI |
InChI=1S/C10H20O/c1-3-5-7-9-10(11)8-6-4-2/h7,9-11H,3-6,8H2,1-2H3/b9-7+ |
InChI Key |
QPGJFUFFQCNPOR-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCC(/C=C/CCC)O |
Canonical SMILES |
CCCCC(C=CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


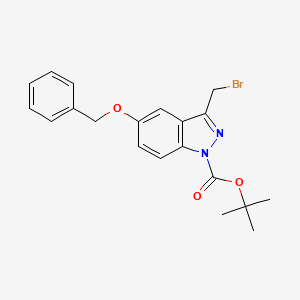
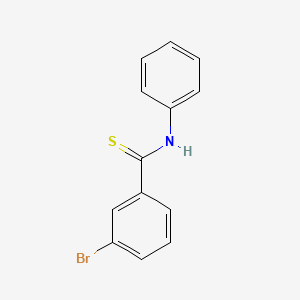
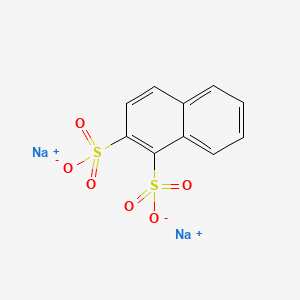
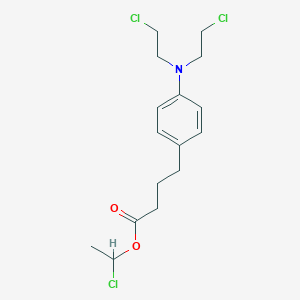
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
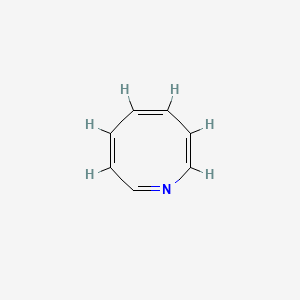
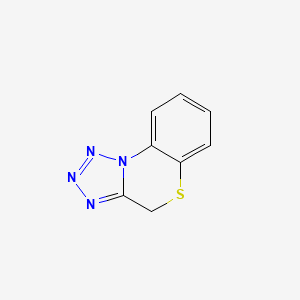


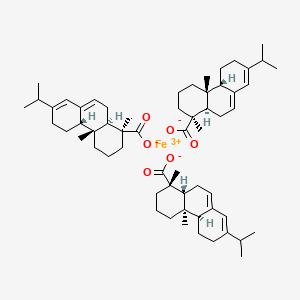
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
